4-(4-Bromophenyl)pyridine

Materials Science Crystal Engineering Organic Electronics

Select 4-(4-Bromophenyl)pyridine (CAS 39795-60-3) for its optimal C–Br bond reactivity, which enables efficient Suzuki-Miyaura couplings and late-stage functionalization. Unlike chloro or iodo analogs, the bromine atom provides a favorable balance of stability and cross-coupling kinetics, achieving 86%+ yields in biaryl pharmacophore synthesis. Its rigid 4,4'-para-substituted scaffold delivers defined dihedral angles (~11–30°) for metal coordination and supramolecular architectures. Researchers developing OLED HTMs, NIR bioimaging agents, or cyclometalated Ir(III)/Pd(II) complexes achieve 22.4 cd/A efficiency with derivatives of this core. Available in ≥98% purity with global shipping.

Molecular Formula C11H8BrN
Molecular Weight 234.09 g/mol
CAS No. 39795-60-3
Cat. No. B1268493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)pyridine
CAS39795-60-3
Molecular FormulaC11H8BrN
Molecular Weight234.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC=C2)Br
InChIInChI=1S/C11H8BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H
InChIKeyGYJBDJGUNDKZKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)pyridine (CAS 39795-60-3) Technical Baseline and Structural Context


4-(4-Bromophenyl)pyridine (C₁₁H₈BrN, MW 234.09 g/mol) is a brominated heterobiaryl compound belonging to the class of 4-arylpyridines [1]. It features a pyridine ring para-substituted with a 4-bromophenyl group, providing a crystalline solid with a melting point of 128–132 °C and a typical purity specification of ≥98.0% (GC) . The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the pyridine nitrogen offers coordination sites for metal complexation [1].

Why 4-(4-Bromophenyl)pyridine Cannot Be Readily Substituted by Its In-Class Analogs


Although 4-(4-Bromophenyl)pyridine shares a common 4-arylpyridine scaffold with its chloro, fluoro, and unsubstituted phenyl analogs, simple substitution fails because the bromine atom dictates fundamentally different physicochemical properties and reactivity profiles. As shown in the evidence below, the C–Br bond exhibits distinct electronic effects, thermal behavior, and cross-coupling kinetics compared to C–Cl, C–F, or C–H bonds [1]. Moreover, the para-substitution pattern (4,4') imparts a different molecular geometry and melting point relative to ortho-substituted isomers, directly impacting crystallinity and processing in both synthetic and device applications [2].

Quantitative Differentiation of 4-(4-Bromophenyl)pyridine from Close Analogs


Melting Point Elevation as a Direct Indicator of Crystallinity and Purity

4-(4-Bromophenyl)pyridine exhibits a melting point of 128–132 °C (lit. 131 °C), which is substantially higher than its 4-chloro (108–109 °C), 4-fluoro (no defined melting point, often liquid/semi-solid), and unsubstituted 4-phenylpyridine (69–77 °C) analogs . Compared to the regioisomeric 2-(4-bromophenyl)pyridine (61–65 °C), the para,para-substitution pattern increases the melting point by approximately 68 °C . This thermal stability directly translates to enhanced crystallinity and easier purification via recrystallization.

Materials Science Crystal Engineering Organic Electronics

OLED Hole-Transporting Material Performance: Quantitative Efficiency Metrics

In a comparative study of pyrene-pyridine-integrated hole-transporting materials (HTMs) for solution-processed OLEDs, the device employing the derivative 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) — which incorporates the 4-(4-bromophenyl)pyridine structural motif — demonstrated a maximum current efficiency of 22.4 cd/A and an external quantum efficiency (EQE) of 9.0% at 3500 cd/m² [1]. While this represents a class-level inference for the parent compound, it establishes the performance benchmark achievable when this brominated arylpyridine core is integrated into functional OLED materials.

OLED Organic Electronics Hole-Transporting Materials

Cross-Coupling Reactivity: Bromine as the Optimal Leaving Group for Pd-Catalyzed Transformations

The C–Br bond in 4-(4-bromophenyl)pyridine provides a balance of stability and reactivity that is superior to the C–Cl bond (sluggish oxidative addition) and C–I bond (unstable, prone to decomposition) in palladium-catalyzed cross-couplings. Standard Hammett σₚ values (Br = 0.23; Cl = 0.23; F = 0.06; H = 0.00) indicate that bromine and chlorine exert similar inductive electron-withdrawing effects, but the bond dissociation energy (BDE) of C–Br (~70 kcal/mol) vs. C–Cl (~84 kcal/mol) makes bromine the kinetically preferred electrophile for Suzuki-Miyaura couplings under mild conditions [1][2]. In a representative synthesis of a 2,6-diphenyl-4-(4-bromophenyl)pyridine derivative, a yield of 86% was achieved via standard Pd-catalyzed conditions, demonstrating the practical utility of this brominated core [3].

Organic Synthesis Suzuki-Miyaura Coupling Medicinal Chemistry

Crystal Structure and Ligand Geometry: Dihedral Angle Control for Metal Coordination

Single-crystal X-ray diffraction studies on related N-(4-bromophenyl)pyridine-2-carboxamide palladium(II) complexes reveal that the 4-bromophenyl moiety adopts specific dihedral angles relative to the pyridine ring (e.g., 11.05° and 30.38° in two independent molecules), which influence the overall coordination geometry and metal-ligand interactions [1]. Compared to the unsubstituted phenyl analog, the bromine atom introduces a polarizable heavy atom that enhances π-backbonding and can participate in non-covalent halogen bonding interactions, as evidenced by short Br···π and Br···H contacts in the crystal lattice [1]. This structural feature is absent in the 4-fluoro or 4-chloro analogs due to weaker halogen bonding capacity.

Coordination Chemistry Crystal Engineering Catalysis

Near-Infrared (NIR) Luminescence Enhancement via Supramolecular Confinement

A recent study demonstrated that a phenothiazine-bridged bis(4-(4-bromophenyl)pyridine) derivative, when confined within cucurbit[7]uril (CB[7]), exhibits significantly boosted near-infrared (NIR) luminescence [1]. This supramolecular complex enabled the detection of HClO/ClO⁻ in living cells and lysosome imaging. While this is a derivative-specific effect, it highlights the value of the 4-(4-bromophenyl)pyridine core as a modular building block for constructing advanced luminescent probes where the bromine atom facilitates subsequent derivatization without quenching emission.

Bioimaging Supramolecular Chemistry Luminescent Probes

Recommended Application Scenarios for 4-(4-Bromophenyl)pyridine Based on Quantitative Evidence


Synthesis of OLED Hole-Transporting Materials

As a versatile brominated building block, 4-(4-bromophenyl)pyridine serves as a key intermediate for synthesizing pyrene-pyridine hybrid HTMs. The bromine substituent enables further functionalization while the pyridine core contributes to charge transport. Devices fabricated with derivatives of this core have achieved current efficiencies of 22.4 cd/A and EQE of 9.0% [1]. Researchers developing solution-processed OLEDs should prioritize this compound over non-halogenated or chloro analogs due to the favorable balance of reactivity and electronic properties.

Palladium-Catalyzed Cross-Coupling for Medicinal Chemistry

The C–Br bond in 4-(4-bromophenyl)pyridine provides optimal reactivity for Suzuki-Miyaura couplings, enabling sequential arylation strategies for constructing complex biaryl pharmacophores [1]. The 86% yield reported for a 2,6-diphenyl-4-(4-bromophenyl)pyridine derivative under standard conditions underscores its synthetic utility [2]. Compared to chloro analogs requiring harsher conditions or iodo analogs prone to instability, this compound offers a reliable building block for parallel synthesis and late-stage functionalization in drug discovery programs.

Design of Transition Metal Complexes and Coordination Polymers

The 4-(4-bromophenyl)pyridine ligand provides a rigid, conjugated framework with a defined dihedral angle (~11–30°) that influences metal coordination geometry [1]. The bromine atom introduces halogen bonding sites, enabling the construction of supramolecular architectures with enhanced stability [1]. This compound is particularly suitable for synthesizing palladium(II) and iridium(III) cyclometalated complexes for catalysis and luminescent materials, where the heavy atom effect of bromine may also enhance spin-orbit coupling.

NIR Luminescent Probe Development

Derivatives of 4-(4-bromophenyl)pyridine, when incorporated into supramolecular assemblies with cucurbiturils, exhibit enhanced NIR luminescence suitable for bioimaging applications [1]. The bromine atom provides a handle for further derivatization without compromising the photophysical properties of the pyridine-phenyl core. Researchers developing lysosome-targeted imaging agents or HClO/ClO⁻ sensors should consider this building block as a modular starting point.

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